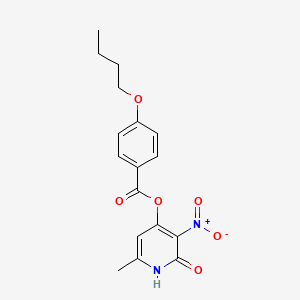
(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 4-butoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one CH group replaced by a nitrogen atom . The compound also contains a nitro group (-NO2), a butoxy group (-OC4H9), and a benzoate ester group (-C6H5COO-).
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyridine ring, a nitro group, a butoxy group, and a benzoate ester group. The exact arrangement of these groups would depend on the specific synthesis process .Chemical Reactions Analysis
Pyridine derivatives are known to undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions . The presence of the nitro group might make the compound more reactive.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the nitro group might increase its reactivity, while the butoxy group might influence its solubility .Applications De Recherche Scientifique
Crystal Structure Studies : Compounds with structures similar to the queried chemical, such as 4-Aminopyridinium 4-nitrobenzoate 4-nitrobenzoic acid, have been studied for their crystal structures. These studies often explore the angles formed between different rings in the molecule and how molecules are linked in the crystal structure through hydrogen bonds and π–π stacking interactions (Quah, Jebas, & Fun, 2008).
Synthesis and Characterization of Novel Polyimides : Similar compounds have been used in the synthesis of novel polyimides. For example, research involving pyridine-containing aromatic dianhydride monomers shows the development of polyimides with good thermal stability and mechanical properties (Wang et al., 2006).
X-ray Mapping and Crystal Structure Determination : The crystal structures of related compounds, like 3-(p-nitrobenzoyl)-2-oxooxazolo[3,2-a]pyridine, have been determined using powder diffraction techniques. These studies focus on the characterization of the heterocycle and the interaction between different molecular fragments (Rybakov et al., 2001).
Liquid Crystal Behaviour : Research into the liquid crystal behavior of hydrogen-bonded mixtures, such as with 6-(4ʹ-cyanobiphenyl-4-yl)hexyloxybenzoic acid, helps in understanding the phase behavior and the associated entropy changes of these mixtures. Such studies are crucial in the development of materials with specific liquid crystal properties (Paterson et al., 2015).
Interaction with Metal Ions : Studies on adducts formed by polymeric complexes of similar compounds with base molecules, such as pyridine and imidazole, provide insights into the coordination geometry and the role of nitrogen basicity in bond strength and thermal stability (Erre et al., 1992).
Mécanisme D'action
Safety and Hazards
The safety and hazards associated with this compound would depend on its specific properties. Generally, care should be taken when handling any chemical compound, especially those that are reactive or have potential biological activity.
Orientations Futures
Propriétés
IUPAC Name |
(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 4-butoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O6/c1-3-4-9-24-13-7-5-12(6-8-13)17(21)25-14-10-11(2)18-16(20)15(14)19(22)23/h5-8,10H,3-4,9H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIKWDBPIALWUAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)OC2=C(C(=O)NC(=C2)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-butoxybenzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2652445.png)







![2-[3-(3,4-dimethylbenzenesulfonyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2652459.png)
![4-benzoyl-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2652460.png)

![6,7-Dimethoxy-3-[(4-methoxyphenyl)methyl]-2-(oxiran-2-ylmethylsulfanyl)quinazolin-4-imine](/img/structure/B2652463.png)
![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(1-cyanocyclohexyl)propanamide](/img/structure/B2652465.png)
